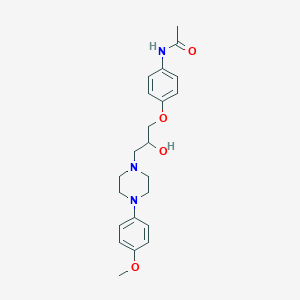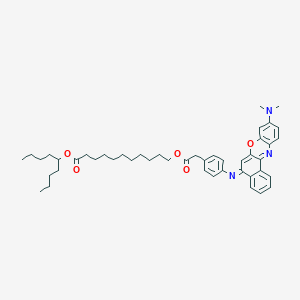
Chromoionophore II
Vue d'ensemble
Description
Chromoionophore II, also known as ETH 2439, is a phenoxazine derivative . It has a molecular weight of 733.98 and a molecular formula of C46H59N3O5 . It is used in research and not intended for diagnostic or therapeutic use .
Synthesis Analysis
This compound can be synthesized by condensing 4-phenylthiazole-2-carboxylic acid hydrazide with 2-nitrobenzaldehyde in the presence of sulfuric acid. A study also mentions the use of chromoionophoric probes in the fabrication of solid-state optical sensors .Molecular Structure Analysis
The molecular structure of this compound includes a hydrophilic center and a hydrophobic portion that interacts with the membrane . The SMILES string representation of its structure isCCCCC (CCCC)OC (=O)CCCCCCCCCCOC (=O)Cc1ccc (cc1)\\N=C2\\C=C3Oc4cc (ccc4N=C3c5ccccc25)N (C)C . Chemical Reactions Analysis
This compound is used in the assay of Na+ activity with solvent polymeric optode membrane prepared with ETH 2439 and sodium ionophore V, and in the assay of Ca2+ activity with solvent polymeric optode membranes prepared from ETH 2439 and calcium ionophore I . It is also used in the fabrication of solid-state optical sensors .Physical And Chemical Properties Analysis
This compound is a solid substance with a storage temperature of 2-8°C . It is not considered hazardous by the 2012 OSHA Hazard Communication Standard .Applications De Recherche Scientifique
Mercury(II) Sensors : Chromoionophore II has been used in the development of macrocyclic chromoionophores for selective detection of mercury(II) ions. These receptors demonstrate significant selectivity for Hg(2+) and are influenced by anion-coordination ability (Lee & Lee, 2009).
Optically Ion-Sensitive Probe Templates : The functionality of this compound has been applied to create 3D silica monoliths with wormhole and ordered mesostructures. These structures serve as templates for anchoring probes, significantly improving the design and functionality of optical nanosensors, especially for detecting toxic Pb(II) ions (El‐Safty et al., 2008).
Stability in Ion-Selective Membranes : Research has highlighted the stability of this compound in ion-selective membranes, demonstrating its resistance to decomposition under certain conditions, unlike other chromoionophores. This stability is crucial for the long-term functionality of chemical sensors (Langmaier & Lindner, 2005).
Binding Properties in Sensing Membranes : Studies have characterized the binding properties of chromoionophores, including this compound, in solvent polymeric membranes. These findings are essential for understanding the interactions and efficacy of chromoionophores in various sensing applications (Qin & Bakker, 2002).
Monolayer Formation and Behavior : this compound's ability to form stable monolayers on water surfaces has been explored. Its behavior and stability as a monolayer depend on factors like subphase pH and degree of protonation, making it a potential template for densely packed protein arrays (Ishii, 2009).
Anion-Sensing Properties : The anion-sensing capabilities of this compound have been investigated, demonstrating its effectiveness in detecting various anions, with potential applications in environmental monitoring and other areas (Kato, Kawai, & Hattori, 2013).
Optical Fiber Chemical Sensing : A novel methodology utilizing this compound for the determination of Hg(II) ions in a microfluidic device has been developed. This application highlights the potential of this compound in precise, micro-scale chemical sensing (Nuriman, Kuswandi, & Verboom, 2011).
Cation Responsive Properties : this compound has been utilized in the synthesis of cation responsive compounds, showcasing its potential in developing materials with controllable signal functions, relevant in molecular information processing and sensory material design (Kubo, Obara, & Tokita, 2002).
Mécanisme D'action
As an ionophore, Chromoionophore II reversibly binds ions and transports them across the cell membrane . It catalyzes ion transport across hydrophobic membranes, such as liquid polymeric membranes or lipid bilayers found in living cells or synthetic vesicles . The ion-selective optodes based on this compound are known to be pH dependent and usually operated in a passive mode .
Propriétés
IUPAC Name |
nonan-5-yl 11-[2-[4-[[9-(dimethylamino)benzo[a]phenoxazin-5-ylidene]amino]phenyl]acetyl]oxyundecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H59N3O5/c1-5-7-19-37(20-8-6-2)53-44(50)23-15-13-11-9-10-12-14-18-30-52-45(51)31-34-24-26-35(27-25-34)47-41-33-43-46(39-22-17-16-21-38(39)41)48-40-29-28-36(49(3)4)32-42(40)54-43/h16-17,21-22,24-29,32-33,37H,5-15,18-20,23,30-31H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOXJPWUWJDGGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)OC(=O)CCCCCCCCCCOC(=O)CC1=CC=C(C=C1)N=C2C=C3C(=NC4=C(O3)C=C(C=C4)N(C)C)C5=CC=CC=C52 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H59N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402893 | |
| Record name | Chromoionophore II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
734.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136499-31-5 | |
| Record name | Chromoionophore II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



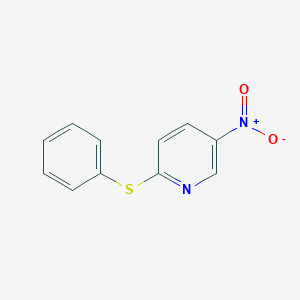

![3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine](/img/structure/B183411.png)

![1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B183413.png)
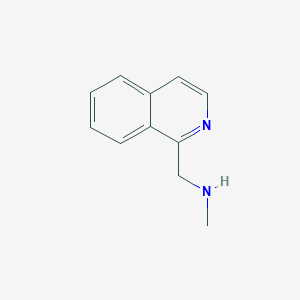
![1-(2-Chlorophenyl)-3-[(5-nitropyridin-2-yl)amino]urea](/img/structure/B183418.png)

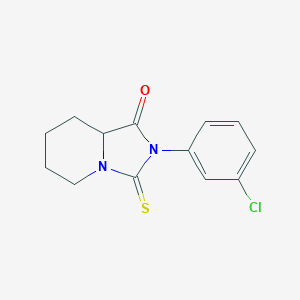
![4-[(Methylamino)acetyl]morpholine](/img/structure/B183425.png)

![1-[4-(Bromomethyl)phenyl]propan-1-one](/img/structure/B183427.png)
